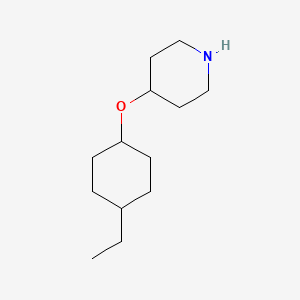![molecular formula C12H24N2O2 B15302525 rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butyl group, a cyclopentyl ring, and an aminoethyl side chain, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-aminoethyl)cyclopentylamine. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound is explored for its potential in drug development, particularly in designing prodrugs that release active pharmaceutical ingredients under specific conditions.
Industry: In the chemical industry, it is used in the production of polymers, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various formulations.
Wirkmechanismus
The mechanism of action of tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The aminoethyl side chain can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(2-aminoethyl)carbamate: A simpler analog with similar reactivity but lacking the cyclopentyl ring.
tert-Butyl N-(3-aminopropyl)carbamate: Another analog with a propyl chain instead of an aminoethyl group.
Uniqueness: tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate is unique due to its cyclopentyl ring, which imparts rigidity and conformational constraints. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from its simpler analogs.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-5-4-9(8-10)6-7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
InChI-Schlüssel |
OSSNTYYCOGURPB-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CCN |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)

![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)




![2-(4,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-3-ylamino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B15302496.png)


![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)

![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
